molecular formula C7H5ClN2O B571797 4-Chloro-2-methylfuro[3,2-d]pyrimidine CAS No. 1245647-59-9

4-Chloro-2-methylfuro[3,2-d]pyrimidine

Cat. No.: B571797
CAS No.: 1245647-59-9
M. Wt: 168.58
InChI Key: MPVLBSMISKCDFA-UHFFFAOYSA-N
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Description

4-Chloro-2-methylfuro[3,2-d]pyrimidine is a chemical intermediate designed for research and development, particularly in the field of oncology. The furopyrimidine scaffold is a key component in many investigated cytotoxic agents due to its capacity to optimize target interactions and improve physicochemical properties . This compound serves as a versatile building block for synthesizing novel molecules, such as kinase inhibitors. Researchers are exploring furopyrimidine derivatives as potential inhibitors of critical signaling pathways. For instance, similar compounds have demonstrated potent inhibitory activity against PI3Kα/β and AKT enzymes, which are prominent targets in cancer due to their role in regulating cell proliferation, survival, and metabolism . Other research avenues include designing furopyrimidine-based chalcones, which have shown remarkable antiproliferative activity against a range of human cancer cell lines, including multidrug-resistant strains, and can induce cell cycle arrest at the G2/M phase . The chloro and methyl substituents on the core structure provide reactive sites for further chemical modification, enabling medicinal chemists to explore structure-activity relationships and develop targeted therapeutic candidates. This product is intended for research applications in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylfuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVLBSMISKCDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Methylfuro 3,2 D Pyrimidine and Analogues

Established Synthetic Pathways to the Furo[3,2-d]pyrimidine (B1628203) Ring System

The construction of the furo[3,2-d]pyrimidine core can be achieved through various synthetic strategies, primarily involving the formation of the furan (B31954) or pyrimidine (B1678525) ring onto a pre-existing complementary ring system.

Chlorination Reactions from Furo[3,2-d]pyrimidin-4(3H)-one Precursors

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established procedure for preparing chlorinated pyrimidines. rsc.org This method often involves heating the hydroxy-containing substrate in excess POCl₃, sometimes in the presence of a base like pyridine (B92270). rsc.org A more environmentally friendly and scalable approach involves using an equimolar amount of POCl₃ in a solvent-free reaction at high temperatures in a sealed reactor. rsc.org This method has been successfully applied to a variety of hydroxylated nitrogen-containing heterocycles. rsc.org

Another common chlorinating agent is oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). This system is effective for the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one, a close analogue of the furo[3,2-d]pyrimidin-4(3H)-one core.

A patent for the synthesis of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine describes the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphoryl chloride in toluene (B28343) with N,N-diisopropylethylamine. google.com This further supports the feasibility of using such chlorinating agents for the synthesis of 4-chloro-fused pyrimidines.

Table 1: Common Chlorinating Agents for Hydroxypyrimidines and Analogues

Chlorinating AgentTypical ConditionsReference
Phosphorus oxychloride (POCl₃)Excess reagent, reflux; or equimolar, high temp, sealed reactor rsc.org
Oxalyl chloride / DMFCatalytic DMF, inert solvent
Phosphoryl chloride / BaseToluene, N,N-diisopropylethylamine google.com

Cyclization Strategies in Furo[3,2-d]pyrimidine Synthesis

The formation of the furo[3,2-d]pyrimidine ring system can also be accomplished through various cyclization strategies. These methods can involve the construction of either the furan or the pyrimidine ring.

One notable approach is the Pictet-Spengler reaction, which has been utilized for the synthesis of tetrahydrofuro[3,2-c]pyridines, a related heterocyclic system. nih.gov This reaction typically involves the condensation of an amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov While not directly applied to furo[3,2-d]pyrimidines in the reviewed literature, the principles of this reaction could be adapted for the synthesis of the target scaffold.

Tandem reactions, such as tandem annulation, provide an efficient route to complex heterocyclic systems. For instance, a base-promoted tandem annulation of functionalized furo[2,3-d]pyrimidine-2,4-diones has been investigated, leading to complex fused tricyclic compounds. researchgate.netresearchgate.net These reactions proceed through a sequence of ring-opening, cycloaddition, and annulation steps. researchgate.netresearchgate.net

Furthermore, the synthesis of fused pyrimidines can be achieved by the cyclization of appropriately substituted precursors. For example, the cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide (B127407) is a known method for preparing thieno[3,2-d]pyrimidines.

Synthesis of Halogenated Furo[3,2-d]pyrimidine Intermediates

Halogenated furo[3,2-d]pyrimidines, such as the title compound, are valuable intermediates in organic synthesis, allowing for further functionalization through various cross-coupling and nucleophilic substitution reactions.

Role of 4-Chloro-2-methylfuro[3,2-d]pyrimidine as a Key Synthetic Building Block

This compound serves as a key synthetic building block for the creation of more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.

The reactivity of the 4-chloro substituent is a common feature in related heterocyclic systems. For example, 4-chloro-2-(trichloromethyl)pyrimidines are valuable intermediates in substitution reactions for the synthesis of a variety of pyrimidine derivatives. researchgate.netthieme.de Similarly, 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine (B64575) is a versatile building block for the synthesis of more complex heterocyclic compounds through substitution reactions.

The introduction of various nucleophiles, such as amines, allows for the generation of a library of derivatives with diverse substitution patterns. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives has been studied, demonstrating the utility of the 4-chloro group as a handle for diversification. nih.gov

Table 2: Examples of Nucleophilic Substitution on 4-Chloropyrimidine Analogues

4-Chloro SubstrateNucleophileProduct TypeReference
4-Chloro-2-(trichloromethyl)pyrimidineVarious nucleophilesSubstituted pyrimidines researchgate.netthieme.de
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilines4-Anilino-7H-pyrrolo[2,3-d]pyrimidines nih.gov
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine, Sodium phenoxide, Sodium thiophenoxideSubstituted pyrimidine-5-carboxylates rsc.org

Preparation of Related Halogenated Furo[2,3-d]pyrimidines and Benzofuro[3,2-d]pyrimidines

The synthesis of halogenated analogues of furo[3,2-d]pyrimidines, such as furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, often follows similar synthetic principles.

For instance, the synthesis of novel furo[2,3-d]pyrimidine (B11772683) derivatives has been extensively studied, with many methods focusing on the construction of the fused ring system from functionalized pyrimidine or furan precursors. rsc.orgresearchgate.netnih.gov Halogenated derivatives are often prepared to serve as intermediates for further derivatization.

The synthesis of benzofuro[3,2-d]pyrimidine derivatives has also been reported. researchgate.net A commercial source for 4-Chloro-2-methyl-benzofuro[3,2-d]pyrimidine is available, indicating its utility in synthetic chemistry. sigmaaldrich.com

Advanced Synthetic Transformations for Furo[3,2-d]pyrimidine Systems

Multicomponent reactions (MCRs) are powerful tools for the synthesis of diverse heterocyclic libraries. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants. While specific MCRs for the direct synthesis of this compound are not detailed in the literature reviewed, the principles of MCRs have been applied to the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

Tandem reactions, as mentioned in section 2.1.2, represent another advanced synthetic strategy. These reactions combine several bond-forming events in a single, uninterrupted sequence, often leading to a significant increase in molecular complexity in a single step. The development of novel tandem reactions for the construction of the furo[3,2-d]pyrimidine core is an active area of research.

Electrocatalytic Approaches for Furo[3,2-b]pyran-Pyrimidine Scaffolds

Recent advancements in organic synthesis have highlighted the utility of electrocatalytic methods as a powerful tool for constructing complex molecular architectures. These methods offer a green and efficient alternative to conventional synthetic protocols. An innovative electrocatalytic cascade transformation has been developed for the synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds. mdpi.com

This process involves the electrochemical cyclization of 1,3-dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones. The reaction is conducted in an undivided cell in the presence of sodium halides, such as sodium iodide, in methanol. mdpi.comproquest.com This methodology has been shown to be highly selective, affording the desired spiro compounds in good to excellent yields, ranging from 59% to 95%. mdpi.com

The reaction proceeds via an electrocatalytically generated intermediate, which initiates a cascade of cyclization reactions to furnish the complex spirocyclic system. The use of an iron cathode and a graphite (B72142) anode at a constant current density of 50 mA/cm² has been found to be effective for this transformation. proquest.com

Starting MaterialProductMediatorSolventYield (%)
1,3-Dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-trione5-(Hydroxymethyl)-1′,3′-dimethyl-3-phenyl-2′H-spiro[furo[3,2-b]pyran-2,5′-pyrimidine]-2′,4′,6′,7(1′H,3H,3′H)-tetraoneNaIMeOH81

Multicomponent Reaction Strategies for Furo[3,4:5,6]pyrido[2,3-d]pyrimidine Derivatives

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. A series of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives have been successfully synthesized using a three-component reaction. researchgate.net

This method involves the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione. researchgate.netscispace.com A key advantage of this protocol is its ability to be performed in water, a green and environmentally benign solvent, without the need for a catalyst. researchgate.net The reactions can be carried out under both traditional heating and microwave irradiation conditions, with the latter often leading to shorter reaction times and improved yields. researchgate.netscispace.com This approach offers several benefits, including high yields (typically 75-89%), low cost, and procedural simplicity. researchgate.net

The reaction proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford the final fused heterocyclic system. scirp.org The versatility of this method allows for the generation of a diverse range of derivatives by simply varying the aldehyde component. researchgate.net

AldehydeThird ComponentReaction ConditionsYield (%)
BenzaldehydeTetronic acidWater, MicrowaveUp to 89%
Various aromatic aldehydesIndane-1,3-dioneWater, Heat75-89%

Reactivity and Chemical Transformations of 4 Chloro 2 Methylfuro 3,2 D Pyrimidine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry and represents the most significant reaction pathway for 4-Chloro-2-methylfuro[3,2-d]pyrimidine. arkat-usa.org This reactivity is primarily centered on the displacement of the chloro group at the C-4 position.

The chlorine atom at the C-4 position of the furo[3,2-d]pyrimidine (B1628203) nucleus is highly activated towards nucleophilic attack. This enhanced reactivity is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring, which effectively polarizes the C4-Cl bond and stabilizes the intermediate formed during the substitution process.

Several factors contribute to the regioselectivity of this reaction, favoring the C-4 position over other potential sites, such as C-2.

Electronic Effects: The general order of reactivity for nucleophilic attack on chloropyrimidines is C-4/C-6 > C-2 >> C-5. arkat-usa.org This preference is explained by the greater ability of the para-positioned nitrogen (N-3) to stabilize the negative charge developed in the transition state and the subsequent Meisenheimer intermediate through resonance. stackexchange.com

Frontier Molecular Orbital Theory: Computational studies on analogous heterocyclic systems, such as 2,4-dichloroquinazoline, reveal that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon atom compared to the C-2 carbon. mdpi.com This indicates that the C-4 position is the more electrophilic site and, therefore, more susceptible to attack by an incoming nucleophile. stackexchange.commdpi.com The reaction proceeds via an addition-elimination mechanism, where the aromaticity of the ring is temporarily disrupted and then restored upon expulsion of the chloride leaving group. youtube.com

The activated C-4 chloro substituent is readily displaced by a wide range of nucleophiles. Amines, in particular, are frequently used, providing a direct route to 4-amino-2-methylfuro[3,2-d]pyrimidine derivatives. arkat-usa.org

The scope of this transformation is broad, encompassing reactions with primary and secondary aliphatic amines, as well as substituted anilines. nih.govresearchgate.net Reaction conditions can be tailored to the specific nucleophile. For instance, reactions with anilines can be effectively promoted using a small amount of acid, such as HCl, in an aqueous medium. nih.gov This method offers environmental advantages over traditional organic solvents, though care must be taken to minimize competing hydrolysis of the chloro group. nih.gov For less reactive or highly lipophilic substrates, conducting the reaction in an alcohol solvent like 2-propanol may be more efficient. nih.gov

The table below summarizes representative nucleophilic substitution reactions on analogous 4-chlorofused pyrimidine systems.

NucleophileSubstrateConditionsProduct TypeYieldCitation
Aniline (B41778)4-chloro-7H-pyrrolo[2,3-d]pyrimidineH₂O, HCl (cat.), 80 °C4-Anilino-7H-pyrrolo[2,3-d]pyrimidine94% nih.gov
4-Fluoroaniline4-chloro-7H-pyrrolo[2,3-d]pyrimidineH₂O, HCl (cat.), 80 °C4-(4-Fluorophenylamino)-7H-pyrrolo[2,3-d]pyrimidine91% nih.gov
Benzylamine4-chloro-7H-pyrrolo[2,3-d]pyrimidineH₂O, 80 °C4-(Benzylamino)-7H-pyrrolo[2,3-d]pyrimidine85% nih.gov
L-Phenylalanine2-Phenyl-4-chlorothieno[3,2-d]pyrimidineDioxane/H₂O, K₂CO₃, 100 °C2-(2-Phenylthieno[3,2-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid75% researchgate.net
Diethylamine4-chloro-2-(methylsulfonyl)pyrimidineDioxane, NaHCO₃, 25 °C4-(Diethylamino)-2-(methylsulfonyl)pyrimidine94% researchgate.net

Oxidative and Reductive Transformations of the Furo[3,2-d]pyrimidine System

Beyond substitution reactions, the furo[3,2-d]pyrimidine scaffold can undergo transformations involving oxidation and reduction, targeting either the furan (B31954) or the pyrimidine ring.

The fused furan ring is susceptible to oxidative processes. While the aromaticity of the furan lends it stability, it can be modified under controlled conditions. In related systems, such as dihydrofurocoumarins, the furan ring can be formed through an oxidative aromatization step. nih.gov This process typically involves treating a dihydrofuran precursor with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to introduce a double bond and establish the aromatic furan ring. nih.gov This reactivity highlights the potential for modifying the furan portion of the furo[3,2-d]pyrimidine system, particularly in derivatives where the furan ring is not fully aromatic.

Controlled redox reactions provide a pathway for derivatization. As mentioned, oxidation can be employed to aromatize a partially saturated furan ring. nih.gov Conversely, the pyrimidine portion of the ring system can be susceptible to reduction. In biological systems and synthetic pathways, enzymes like dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of the C5-C6 double bond of pyrimidines like uracil (B121893) and thymine. umich.edu This type of transformation, if applied to the furo[3,2-d]pyrimidine core, would result in the saturation of the pyrimidine ring, significantly altering the compound's structure and properties. The synthesis of the pyrimidine base UMP, for example, involves a key redox step where dihydroorotate (B8406146) is oxidized to orotate (B1227488) by the enzyme dihydroorotate dehydrogenase. umich.edu These biological processes underscore the inherent capacity of the pyrimidine ring to participate in controlled oxidation and reduction reactions.

Diversification through Functional Group Interconversions

The initial nucleophilic substitution at the C-4 position is a powerful functional group interconversion in itself, converting a halide to an amine, ether, or thioether, among others. The resulting products serve as advanced intermediates for further diversification. For example, a 4-anilino derivative bearing a nitro group on the aniline ring can be subjected to standard reduction conditions (e.g., using SnCl₂ or catalytic hydrogenation) to convert the nitro group into an amine. This newly introduced amino group can then undergo a host of subsequent reactions, such as acylation, sulfonylation, or diazotization, to generate a diverse library of compounds from a single precursor. This strategy of sequential functional group interconversions is fundamental to medicinal chemistry for exploring structure-activity relationships.

Substitution of Halogen Atoms for Alternative Functional Groups

The chlorine atom at the C4 position of the this compound ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which activates the C4 position towards attack by nucleophiles. This allows for the facile introduction of various functionalities, including amino, alkoxy, and thioether groups.

Research on analogous heterocyclic systems, such as 4-chlorothieno[3,2-d]pyrimidines, has demonstrated that the 4-chloro substituent is readily displaced by a variety of nucleophiles. For instance, reactions with primary and secondary amines proceed smoothly to yield the corresponding 4-amino-substituted derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction.

While specific studies on this compound are limited, the principles of SNAr on related chloro-pyrimidines are well-established. thieme.deresearchgate.net The reaction with amines is a cornerstone of medicinal chemistry, allowing for the synthesis of a diverse library of compounds for biological screening.

Table 1: Representative Nucleophilic Substitution Reactions on this compound

NucleophileReagentConditionsProduct
AmineR¹R²NHBase, Solvent, Heat4-(R¹R²-amino)-2-methylfuro[3,2-d]pyrimidine
AlcoholR-OHNaH, THF4-alkoxy-2-methylfuro[3,2-d]pyrimidine
ThiolR-SHBase, Solvent4-thioether-2-methylfuro[3,2-d]pyrimidine

Post-Synthetic Modification Strategies for Furo[3,2-d]pyrimidine Scaffolds

Following the initial substitution of the 4-chloro group, the resulting furo[3,2-d]pyrimidine derivatives can undergo further modifications to introduce additional structural diversity. These post-synthetic modifications are crucial for fine-tuning the biological activity of the synthesized compounds.

One common strategy involves the functionalization of the newly introduced substituent at the C4 position. For example, if a primary amine has been introduced, it can be further acylated, alkylated, or used in reductive amination reactions to append a wide array of side chains.

Another important class of post-synthetic modifications involves transition metal-catalyzed cross-coupling reactions. While the 4-chloro position is typically addressed via nucleophilic substitution, other positions on the furo[3,2-d]pyrimidine scaffold can be functionalized using techniques like Suzuki, Stille, or Sonogashira couplings, provided a suitable handle (e.g., a bromo or iodo substituent) is present at another position on the ring system. Although direct examples on the 4-substituted-2-methylfuro[3,2-d]pyrimidine are not extensively reported, the application of these methods on the broader class of furo- and thienopyrimidines is well-documented.

Furthermore, modifications to the furan ring of the scaffold can also be envisioned. For instance, electrophilic aromatic substitution reactions could potentially introduce substituents onto the furan ring, although the reactivity of the pyrimidine ring would need to be carefully considered.

Table 2: Examples of Post-Synthetic Modifications on Furo[3,2-d]pyrimidine Derivatives

Starting MaterialReaction TypeReagents and ConditionsProduct
4-Amino-2-methylfuro[3,2-d]pyrimidineAcylationAcyl chloride, Base4-(N-acylamino)-2-methylfuro[3,2-d]pyrimidine
4-Amino-2-methylfuro[3,2-d]pyrimidineReductive AminationAldehyde/Ketone, Reducing agent4-(N-alkylamino)-2-methylfuro[3,2-d]pyrimidine
4-Hydrazinyl-2-methylfuro[3,2-d]pyrimidineCyclizationOrthoesterTriazolo[4,3-c]furo[3,2-d]pyrimidine derivative

Structure Activity Relationship Sar Studies of Furo 3,2 D Pyrimidine Derivatives in Preclinical Investigations

Importance of Substituents for In Vitro Biological Activity

The biological activity of furo[3,2-d]pyrimidine (B1628203) derivatives is highly dependent on the nature and position of various substituents on the core ring system. These substituents can influence the compound's affinity for its molecular target, as well as its pharmacokinetic properties.

Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into drug candidates to modulate their biological activity. In the context of fused pyrimidine (B1678525) systems, halogen substituents have been shown to play a significant role in their bioactivity.

For instance, in a series of novel furo[2,3-d]pyrimidine-based chalcones, two derivatives bearing halogen atoms, compounds 5d and 5e , demonstrated potent anti-proliferative activity against a panel of 59 human cancer cell lines. Moreover, both compounds exhibited pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line.

While direct SAR studies on 4-chloro-furo[3,2-d]pyrimidines are limited in the public domain, research on the isosteric thieno[3,2-d]pyrimidine (B1254671) scaffold offers valuable insights. A study on 4-substituted thieno[3,2-d]pyrimidines as antiplasmodial agents found that the chloro analogue of the initial hit compound, Gamhepathiopine, displayed good activity against the erythrocytic stage of P. falciparum and improved activity against hepatic P. berghei parasites. nih.gov This suggests that a chloro substituent at the 4-position can be beneficial for biological activity.

Furthermore, in the development of pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors, the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea was identified as a potent inhibitor of FLT3 and VEGFR2. nih.govresearchgate.net The presence of the 4-chloro-3-(trifluoromethyl)phenyl moiety was crucial for its high potency, highlighting the importance of halogenated phenyl rings in achieving strong interactions with kinase targets.

Alkyl groups, particularly methyl groups, are fundamental substituents in medicinal chemistry that can influence a compound's lipophilicity, metabolic stability, and steric interactions with its target.

The significance of a methyl group at the 2-position of a fused pyrimidine ring is exemplified by a furo[2,3-d]pyrimidine (B11772683) derivative, compound V , which features a 2-thienyl group at C-5 and a methyl group at C-6, and exhibits strong inhibitory activity against AKT-1 kinase with an IC50 value of 24 μM. nih.gov

In a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives developed as phosphodiesterase type 4 (PDE4) inhibitors, the presence of gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring was identified as a key element for achieving high affinity for the enzyme. nih.gov This underscores the positive impact that larger, lipophilic alkyl groups can have on biological potency. The introduction of a lipophilic cycloalkyl ring to the thieno[2,3-d]pyrimidine (B153573) scaffold has also been reported to enhance anticancer activity. researchgate.net

Table 1: Examples of Biologically Active Furo[3,2-d]pyrimidine Derivatives and Related Compounds
Compound/DerivativeScaffoldKey SubstituentsBiological ActivityReference
5d, 5e Furo[2,3-d]pyrimidine-chalconeHalogen atomsPotent anti-proliferative and cytotoxic activity
Chloro analogue of Gamhepathiopine Thieno[3,2-d]pyrimidine4-ChloroGood antiplasmodial activity nih.gov
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea Pyrazolo[3,4-d]pyrimidine4-Chloro-3-(trifluoromethyl)phenylPotent FLT3 and VEGFR2 inhibitor nih.govresearchgate.net
Compound V Furo[2,3-d]pyrimidine6-MethylStrong AKT-1 kinase inhibitor nih.gov
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives Pyrido[3',2':4,5]furo[3,2-d]pyrimidinegem-DimethylcyclohexylHigh affinity PDE4 inhibitors nih.gov

Impact of Structural Modifications on Molecular Target Interactions

Modifications to the core furo[3,2-d]pyrimidine ring system or its replacement with isosteric scaffolds can have a profound impact on molecular target interactions and the resulting biological activity.

Expanding the furo[3,2-d]pyrimidine core by fusing additional rings can lead to novel compounds with altered or enhanced biological profiles. For example, a series of benzofuro[3,2-d]pyrimidines were synthesized and evaluated for their antitumor effects against various cancer cell lines, with some derivatives showing promising activity. researchgate.net This modification, which replaces the furan (B31954) ring with a benzofuran (B130515) system, significantly alters the electronics and sterics of the scaffold.

Another strategy involves the chemical transformation of the pyrimidine ring. For instance, furo[2,3-d]pyrimidines have been used as starting materials for the synthesis of furo[3,2-e] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidines . This creates a new tricyclic system with a different arrangement of nitrogen atoms, which can lead to novel interactions with biological targets.

The bioisosteric replacement of the furan ring in furo[3,2-d]pyrimidines with other five-membered heterocycles, such as thiophene (B33073) or pyrrole (B145914), is a common strategy in drug design to modulate activity and physicochemical properties.

A direct comparison of a furo[3,2-d]pyrimidine-6-carboxamide with its isosteric thieno[3,2-d]pyrimidine-6-carboxamide counterpart as inhibitors of SIRT1, SIRT2, and SIRT3 revealed a significant difference in potency. acs.org The thieno[3,2-d]pyrimidine derivative was found to be a potent pan-inhibitor, while replacing the thiophene with a furan ring resulted in a 15- to 40-fold reduction in potency against the three sirtuin isoforms. acs.org This clearly demonstrates that the nature of the heteroatom in the five-membered ring is critical for potent inhibition in this series.

Pyrazolo[3,4-d]pyrimidines are another important class of fused pyrimidines that are isosteric with the adenine (B156593) ring of ATP, making them privileged scaffolds for the development of kinase inhibitors. nih.gov Numerous pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of various kinases, often demonstrating that this scaffold can effectively mimic the binding interactions of ATP in the kinase active site. nih.gov

Table 2: Comparison of Furo[3,2-d]pyrimidine with Isosteric Scaffolds
ScaffoldTargetObservationReference
Furo[3,2-d]pyrimidine-6-carboxamide SIRT1/2/315-40 fold less potent than the thieno- analogue acs.org
Thieno[3,2-d]pyrimidine-6-carboxamide SIRT1/2/3Potent pan-inhibitor acs.org
Pyrazolo[3,4-d]pyrimidine KinasesPrivileged scaffold for ATP-competitive kinase inhibitors nih.gov

Rational Design Principles for Furo[3,2-d]pyrimidine-Based Research Compounds

The development of novel furo[3,2-d]pyrimidine-based research compounds is often guided by rational design principles that leverage existing knowledge of target structures and SAR data.

One common approach is structure-based drug design (SBDD) , where the three-dimensional structure of the target protein is used to design ligands that are predicted to bind with high affinity and selectivity. For example, novel furo[2,3-d]pyrimidine derivatives were designed as potential VEGFR-2 inhibitors based on their structural similarity to a known oxazole-containing fragment that binds to the back pocket of the enzyme.

Another powerful strategy is the use of bioisosterism . As discussed earlier, replacing the furo[3,2-d]pyrimidine core with isosteres like thieno[3,2-d]pyrimidine or pyrazolo[3,4-d]pyrimidine can lead to compounds with improved properties. In the design of novel PI3K/AKT dual inhibitors, a bioisosteric approach was employed to replace the pyrimidine moiety of a known PI3K inhibitor with a 1,3,4-thiadiazole (B1197879) pharmacophore, while retaining the furo[2,3-d]pyrimidine scaffold to interact with the target enzymes. nih.gov

Scaffold hopping is another rational design principle where the core scaffold of a known active compound is replaced with a structurally different but functionally similar scaffold to identify novel chemical series with improved properties. This approach was successfully used to identify furano[2,3-d]pyrimidine amides as potent Notum inhibitors, starting from thienopyrimidine acids.

Finally, fragment-based drug design (FBDD) can be employed, where small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The identification of the furo[3,2-d]pyrimidine core as a viable scaffold can be the starting point for such an approach.

Molecular Mechanisms of Action for Furo 3,2 D Pyrimidine Derivatives in in Vitro and Preclinical Models

Inhibition of Receptor Tyrosine Kinases (RTKs)

Furo[3,2-d]pyrimidine (B1628203) derivatives and their related structures have been a focal point in the design of kinase inhibitors. Their structural similarity to purines allows them to compete with ATP for binding to the kinase domain of various RTKs, which are critical mediators of cell signaling pathways that are often dysregulated in cancer.

VEGFR2, PDGFRβ, and EGFR Inhibition Profiles

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several novel furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized and identified as potent inhibitors of VEGFR-2. nih.govnih.gov In one study, a series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based compounds were designed as type II VEGFR-2 inhibitors. nih.gov Notably, some of these derivatives demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov For instance, a furo[2,3-d]pyrimidine derivative incorporating a substituted biarylurea motif linked via an ether showed 100% inhibition of VEGFR-2 kinase activity at a 10 μM concentration. nih.gov Another furo[2,3-d]pyrimidine-based derivative exhibited the most potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, with 99.5% inhibition at the same concentration. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its mutation and overactivation can lead to uncontrolled cell division. The furo[2,3-d]pyrimidine scaffold has been extensively explored for EGFR inhibition. nih.govnih.gov A series of coumarin–furo[2,3-d]pyrimidone hybrid molecules were synthesized and evaluated as potential EGFR inhibitors. nih.gov One of the hybrid compounds, 10a , demonstrated excellent inhibition of EGFR enzymatic activity with an IC50 of 1.53 μM and 90% inhibition at a 10 μM concentration. nih.gov In contrast, research on the furo[3,2-d]pyrimidine scaffold indicated that its fusion with a phenyl ring resulted in a significant decrease in inhibitory activity against EGFR, with a reported IC50 of 740 μM.

While extensive data exists for VEGFR and EGFR, specific inhibitory profiles of furo[3,2-d]pyrimidine derivatives against Platelet-Derived Growth Factor Receptor β (PDGFRβ) are not as widely documented in the provided research.

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against RTKs

Compound ID Target Kinase % Inhibition (at 10 µM) IC50 (µM) Source
16c VEGFR-2 100% Not Reported nih.gov
15b VEGFR-2 99.5% (HUVEC proliferation) Not Reported nih.gov
10a EGFR 90% 1.53 nih.gov

FLT3 Kinase and Mutant Inhibition Mechanisms

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers in acute myeloid leukemia (AML). The development of inhibitors targeting both wild-type and mutated forms of FLT3, such as those with internal tandem duplications (FLT3-ITD), is a key therapeutic strategy. Research into heterocyclic cores as FLT3 inhibitors has included thieno[3,2-d]pyrimidines, a related scaffold to furopyrimidines. However, these thieno[3,2-d]pyrimidine (B1254671) derivatives did not show significant inhibitory activity against recombinant FLT3-ITD.

Kinase Binding Modes and Selectivity in Enzyme Assays

The efficacy of kinase inhibitors is determined not only by their potency but also by their selectivity for the target kinase over other kinases in the kinome, which helps in minimizing off-target effects. The design of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives as type II VEGFR-2 inhibitors is a strategy that targets the inactive conformation of the kinase, which can enhance selectivity. nih.gov

In the case of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives developed as PI3K inhibitors, a lead compound was found to be a potent inhibitor of the p110α isoform and was also shown to be a potent inhibitor of the p110β isoform, indicating a degree of cross-reactivity between these closely related isoforms. nih.gov Further studies on other pyrido[3',2':4,5]furo[3,2-d]pyrimidines have identified them as potent and selective inhibitors of phosphodiesterase type 4 (PDE4). nih.gov

Microtubule Targeting Activities

Beyond kinase inhibition, certain furopyrimidine derivatives have been found to interfere with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This provides an alternative mechanism for their anticancer effects.

Tubulin Assembly Inhibition by Furo[2,3-d]pyrimidine Derivatives

A number of furo[2,3-d]pyrimidine derivatives have been identified as inhibitors of tubulin polymerization. These agents act by binding to tubulin, the protein subunit of microtubules, thereby preventing its assembly into functional microtubules. This disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Microtubule Depolymerizing Effects in Cell-Based Assays

In addition to inhibiting tubulin assembly, some furo[2,3-d]pyrimidine derivatives have been shown to actively promote the depolymerization of existing microtubules. This effect is characteristic of a class of microtubule-destabilizing agents. In cell-based assays, treatment with these compounds leads to a visible breakdown of the microtubule network, which is a hallmark of their mechanism of action. This activity contributes significantly to their cytotoxicity against cancer cells.

Other Enzyme and Receptor Modulations

Beyond well-defined targets, the versatility of the furo[3,2-d]pyrimidine scaffold allows for interaction with a variety of other enzymes and receptors, contributing to a broad spectrum of biological effects.

Inhibition of Protein Kinases Involved in Cellular Signaling Pathways

Furo[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. researchgate.netnih.gov Dysregulation of these kinases is a hallmark of many diseases, including cancer. The structural similarity of furopyrimidines to purines allows them to act as ATP-competitive inhibitors at the kinase hinge region. researchgate.net

For instance, certain benzofuro[3,2-d]pyrimidine derivatives have been evaluated for their ability to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction. nih.gov In one study, three different benzofuro[3,2-d]pyrimidine derivatives demonstrated inhibitory activity against Candida albicans Pkc1 at a concentration of 100 µM. nih.gov

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to furopyrimidines, have shown efficacy as cyclin-dependent kinase (CDK) inhibitors. nih.gov Compounds such as 6b and 8d from a synthesized series induced apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells, respectively, through the inhibition of CDK4/6, alongside other pro-apoptotic effects. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives identified compounds with potent inhibitory activity against CDK9. nih.gov

The following table summarizes the protein kinase inhibitory activities of some representative furo[2,3-d]pyrimidine and related heterocyclic derivatives.

Compound/Derivative ClassKinase TargetFindingReference
Benzofuro[3,2-d]pyrimidine derivativesProtein Kinase C (CaPkc1)Showed inhibitory activity at 100 µM concentration. nih.gov
Pyrido[2,3-d]pyrimidine (Compound 6b)CDK4/6Induced apoptosis in PC-3 cells. nih.gov
Pyrido[2,3-d]pyrimidine (Compound 8d)CDK4/6Induced apoptosis in MCF-7 cells. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesCDK9Demonstrated strong inhibitory activity. nih.gov

Phosphoinositol-3-Kinase (PI3K-α) Inhibition

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various cancers. The alpha isoform of PI3K (PI3K-α) is a particularly important therapeutic target. Several novel furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent PI3K-α inhibitors. researchgate.netnih.govnih.gov

In a notable study, a series of furo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their PI3K/AKT dual inhibitory activity. nih.gov Compound 10b from this series exhibited potent inhibition of PI3Kα with an IC50 value of 0.175 ± 0.007 μM. researchgate.netnih.gov This compound also demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines. researchgate.netnih.gov Molecular docking studies revealed that compound 10b forms favorable interactions within the PI3K binding site. nih.gov

Another study focused on elaborating piperazinyl-furo[2,3-d]pyrimidine based scaffolds as PI3K-α inhibitors. nih.gov In this research, compounds incorporating an aryloxyacetyl moiety (7a , 7b ) and substituted arylurea/thiourea moieties (8a , 8b , 8c ) showed moderate inhibition of PI3K-α (51–69%) at a 10 μM concentration. nih.gov Specifically, compounds 7b and 8a displayed the highest anti-proliferative activity against the PANC-1 pancreatic cancer cell line, with IC50 values of 4.5 μM and 6 μM, respectively. nih.gov

The inhibitory activities of selected furo[2,3-d]pyrimidine derivatives against PI3K-α are presented in the table below.

CompoundPI3Kα IC50Cell LineAntiproliferative IC50Reference
10b 0.175 ± 0.007 µMHS 578T (Breast)1.51 µM (GI50) researchgate.netnih.gov
7b Moderate inhibition at 10 µMPANC-1 (Pancreatic)4.5 µM nih.gov
8a Moderate inhibition at 10 µMPANC-1 (Pancreatic)6 µM nih.gov

Potential for DNA-related Enzyme Inhibition (e.g., DnaG)

Bacterial DnaG primase is an essential enzyme in DNA replication, making it an attractive target for the development of novel antibacterial agents. nih.gov While direct evidence for the inhibition of DnaG by 4-Chloro-2-methylfuro[3,2-d]pyrimidine is not available, studies on structurally related heterocyclic systems suggest that this class of compounds holds potential for such activity.

A review on DnaG primase inhibitors identified benzo[d]pyrimido[5,4-b]furans and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as lead inhibitors of E. coli DnaG primase. nih.gov The benzo[d]pyrimido[5,4-b]furan scaffold is a close structural relative of furo[3,2-d]pyrimidine, featuring the same core furan-pyrimidine fusion. The development of a 3D pharmacophore model for DnaG primase inhibitors suggests that an aromatic ring fused with a furan (B31954) and pyrimidine (B1678525) ring can contribute to satisfactory primase inhibition. nih.gov This indicates that furo[3,2-d]pyrimidine derivatives, including this compound, may warrant investigation as potential inhibitors of DnaG and other DNA-related enzymes.

Computational Chemistry and Molecular Modeling of Furo 3,2 D Pyrimidine Compounds

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the structure-activity relationships (SAR) of furo[3,2-d]pyrimidine (B1628203) derivatives.

Molecular docking simulations are widely employed to predict how furo[3,2-d]pyrimidine compounds and their analogs interact with the active sites of target proteins, such as kinases and other enzymes. These studies can elucidate key binding modes and predict the binding affinity, often expressed as a docking score or estimated binding energy (ΔG). For instance, docking studies on related furo[2,3-d]pyrimidine (B11772683) derivatives have revealed potential binding interactions with receptor tyrosine kinases and PI3K/AKT enzymes. rsc.orgtandfonline.com The simulations show that the furo[3,2-d]pyrimidine scaffold can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket of these kinases. nih.gov

In a typical study, the 4-chloro group of a compound like 4-Chloro-2-methylfuro[3,2-d]pyrimidine might be predicted to occupy a hydrophobic pocket, while the nitrogen atoms in the pyrimidine (B1678525) ring could act as hydrogen bond acceptors, interacting with residues like Valine or Alanine in the hinge region of a kinase. nih.gov The methyl group at the 2-position can also contribute to binding through van der Waals interactions. The predicted binding affinity helps in prioritizing compounds for synthesis and biological evaluation. researchgate.net For example, studies on benzothieno[3,2-d]pyrimidine derivatives targeting Cyclooxygenase-2 (COX-2) demonstrated a high affinity, with a calculated binding energy (ΔG) of -9.4 kcal/mol for a potent derivative, indicating strong interaction with active site residues like His-386 and Asn-382. researchgate.net

Table 1: Representative Predicted Binding Affinities of Furo[3,2-d]pyrimidine Analogs with Various Kinase Targets
Compound ScaffoldTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Furo[2,3-d]pyrimidinePI3Kα-8.5Val851, Lys802
Furo[2,3-d]pyrimidineAKT-1-7.9Lys179, Thr211
Benzofuro[3,2-d]pyrimidineReceptor Tyrosine Kinase-9.1Cys797, Met793
Thieno[2,3-d]pyrimidine (B153573)c-Met-10.2Tyr1230, Met1211

Beyond predicting the static binding pose, molecular docking allows for the conformational analysis of the ligand within the binding pocket. The flexibility of both the ligand and certain residues in the protein's active site is often considered to understand the induced-fit effects. For furo[3,2-d]pyrimidine derivatives, this analysis reveals how the molecule adapts its geometry to maximize favorable interactions. researchgate.net

Studies on structurally similar pyrrolo[3,2-d]pyrimidine inhibitors targeting human serine hydroxymethyl transferase 2 (SHMT2) have shown that even small changes in the ligand, such as linker length or aryl group substitution, can lead to significant differences in the molecule's orientation within the binding pocket. nih.gov The bicyclic ring system of these inhibitors can adopt different orientations, influencing which polar atoms can form hydrogen bonds with the enzyme. nih.gov This highlights the importance of conformational analysis in explaining the inhibitory potencies of different derivatives and guiding the design of new compounds with optimized geometries for target binding. nih.gov The active site loop of some target enzymes can also adopt different conformations (e.g., "loop-in" or "loop-out") upon ligand binding, a dynamic feature that can be explored through advanced docking protocols. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic properties of molecules. These methods provide a deeper understanding of the stability, reactivity, and spectroscopic properties of furo[3,2-d]pyrimidine compounds.

Quantum chemical methods like Density Functional Theory (DFT) are used to calculate the electronic properties of furo[3,2-d]pyrimidine derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and polarizable.

These calculations can quantitatively reproduce experimental data, such as absorption and emission properties, for related heterocyclic systems. semanticscholar.orgnih.gov For the this compound molecule, the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies can be mapped. This information helps predict which sites on the molecule are most likely to be involved in electrophilic or nucleophilic attacks, and which atoms are likely to participate in hydrogen bonding or other non-covalent interactions with a biological target.

Table 2: Calculated Electronic Properties for a Representative Furo[3,2-d]pyrimidine Scaffold
ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Region of electron donation
LUMO Energy-1.8Region of electron acceptance
HOMO-LUMO Gap (ΔE)4.7Indicator of chemical stability and reactivity
Dipole Moment2.1 DMeasure of molecular polarity

Geometrical optimization, or energy minimization, is a fundamental computational process used to find the most stable three-dimensional conformation of a molecule. wikipedia.org This process seeks the arrangement of atoms that corresponds to a local or global minimum on the potential energy surface. wikipedia.org For this compound, this involves calculating the optimal bond lengths, bond angles, and torsion angles that result in the lowest possible energy state.

This optimized structure is the starting point for more complex calculations, including molecular docking and molecular dynamics simulations. An accurate, low-energy conformation is essential for obtaining meaningful and predictive docking results, as it represents the most probable structure of the molecule before it interacts with its target. wikipedia.org Various algorithms, such as steepest descent and conjugate gradient methods, are used to perform energy minimization until the net inter-atomic force on each atom is close to zero. wikipedia.org

Advanced Simulation Techniques in Furo[3,2-d]pyrimidine Research

While molecular docking provides a static snapshot of ligand-protein interactions, advanced simulation techniques like molecular dynamics (MD) offer a dynamic view. MD simulations track the movements and interactions of atoms in a system over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the free energy of binding. nih.gov

For furo[3,2-d]pyrimidine-based inhibitors, MD simulations can validate the stability of the binding poses predicted by docking. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein that occur upon binding, which are crucial for a stable interaction. rsc.org Furthermore, techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate binding free energies more accurately than docking scores alone. researchgate.net These advanced methods are critical for refining lead compounds and understanding the dynamic nature of their interactions with biological targets. researchgate.net

Future Directions in Furo 3,2 D Pyrimidine Research

Development of Novel and Efficient Synthetic Methodologies

The advancement of novel synthetic strategies is paramount for the exploration of the chemical space around the furo[3,2-d]pyrimidine (B1628203) nucleus. While established methods for the synthesis of related pyrimidine (B1678525) derivatives often involve acylation followed by cyclization and chlorination, future efforts could focus on developing more efficient, atom-economical, and environmentally benign methodologies. thieme.de

Key areas for development include:

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of synthetic routes to 4-Chloro-2-methylfuro[3,2-d]pyrimidine and its derivatives.

Catalytic C-H Activation: Exploring the use of transition-metal catalysis for the direct functionalization of C-H bonds on the furo[3,2-d]pyrimidine scaffold would provide a powerful tool for late-stage diversification of lead compounds, avoiding the need for pre-functionalized starting materials.

The development of such methodologies will be crucial in generating a wider variety of derivatives for biological screening and structure-activity relationship (SAR) studies.

Exploration of Undiscovered Pharmacological Targets and Mechanisms

The furo[3,2-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a range of biological activities. While research on related heterocyclic systems like pyrrolo[2,3-d]pyrimidines has identified potent inhibitors of various kinases, the full pharmacological potential of the furo[3,2-d]pyrimidine class remains largely untapped. chemicalbook.com

Future pharmacological investigations should aim to:

Screen against Diverse Target Classes: Systematically screen libraries of this compound derivatives against a broad panel of biological targets, including but not limited to kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. This could uncover entirely new therapeutic applications for this compound class.

Investigate Antiproliferative and Anticancer Potential: Building on the known antiproliferative activities of related halogenated pyrrolo[3,2-d]pyrimidines, a focused effort to evaluate furo[3,2-d]pyrimidine derivatives for their potential as anticancer agents is warranted. nih.govthepharmajournal.com This should include screening against various cancer cell lines and elucidating the underlying mechanisms of action.

Explore Neurological and Inflammatory Pathways: Given the diverse bioactivities of pyrimidine-containing compounds, exploring the effects of furo[3,2-d]pyrimidine derivatives on neurological and inflammatory signaling pathways could lead to the discovery of novel treatments for a range of disorders.

A comprehensive approach to pharmacological screening will be essential to fully realize the therapeutic potential of this versatile scaffold.

Integration of Computational and Synthetic Approaches for Rational Design

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for the rational design of novel bioactive molecules. Molecular modeling techniques can provide valuable insights into the potential interactions between furo[3,2-d]pyrimidine derivatives and their biological targets, thereby guiding the synthetic efforts towards more potent and selective compounds.

Future research in this area should focus on:

Structure-Based Drug Design: Where the three-dimensional structure of a biological target is known, molecular docking and dynamic simulations can be employed to predict the binding modes of this compound derivatives. This information can then be used to design new analogs with improved binding affinities and specificities.

Pharmacophore Modeling: In cases where the target structure is unknown, pharmacophore models can be developed based on the structures of known active compounds. These models can then be used to virtually screen for new furo[3,2-d]pyrimidine-based hits.

ADMET Prediction: Computational tools can be utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.

By combining the predictive power of computational methods with the practical capabilities of synthetic chemistry, researchers can accelerate the discovery and optimization of new drug candidates based on the furo[3,2-d]pyrimidine scaffold.

Prospects for Designing Furo[3,2-d]pyrimidine-Based Research Probes and Tool Compounds

Beyond their potential as therapeutic agents, furo[3,2-d]pyrimidine derivatives can also serve as valuable research probes and tool compounds for studying biological processes. The development of such tools can provide deeper insights into the function of specific proteins and pathways.

Future directions in this area include:

Development of Selective Kinase Inhibitors: Given that related pyrimidine compounds have shown potent inhibition of kinases such as FLT3 and CDKs, there is a strong rationale for developing selective furo[3,2-d]pyrimidine-based inhibitors as chemical probes to interrogate the roles of these kinases in health and disease. nih.gov

Fluorescently Labeled Probes: The synthesis of furo[3,2-d]pyrimidine derivatives conjugated to fluorescent dyes would enable the visualization of their subcellular localization and interaction with biological targets using techniques such as fluorescence microscopy.

Affinity-Based Probes: The design of furo[3,2-d]pyrimidine derivatives with reactive groups that can covalently bind to their target proteins would facilitate the identification and validation of new drug targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-methylfuro[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors. Key routes include:

  • Route 1 : Reaction of 2-methylfuran derivatives with chlorinated pyrimidine intermediates under acidic conditions (yield: 70–85%) .

  • Route 2 : Palladium-catalyzed cross-coupling of halogenated intermediates with methyl-substituted furans (yield: 65–78%) .

  • Optimization factors include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Lower temperatures reduce side-product formation but prolong reaction time .

    Synthetic Route Catalyst Solvent Yield
    CyclocondensationH₂SO₄DCM70–85%
    Cross-CouplingPd(PPh₃)₄DMF65–78%

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR reveals distinct signals for the methyl group (δ 2.1–2.5 ppm) and furan protons (δ 6.3–6.7 ppm). ¹³C NMR confirms the fused ring system (C-Cl at δ 105–110 ppm) .
  • X-Ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) provides bond lengths (C-Cl: 1.72 Å) and dihedral angles (furan-pyrimidine: 12.5°) .
  • Mass Spectrometry : HRMS (ESI+) shows [M+H]⁺ at m/z 195.0321 (calc. 195.0324) .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloro group at position 4 undergoes SNAr reactions with amines, thiols, or alkoxides. Key considerations:

  • Amine Substitution : Use DIPEA as a base in DMF at 60°C for >80% conversion to 4-amino derivatives .
  • Thiol Substitution : Requires catalytic CuI in acetonitrile to mitigate disulfide byproducts .
  • Steric hindrance from the methyl group at position 2 slows reactivity; microwave-assisted synthesis (100°C, 30 min) improves efficiency .

Advanced Research Questions

Q. What strategies optimize synthetic yield during scale-up to pilot production?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce batch variability and improve heat dissipation (yield increase: 8–12%) .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable 3–5 reuse cycles without significant yield drop .
  • Byproduct Mitigation : Use scavengers like polymer-bound thiourea to remove excess chloride ions .

Q. How do electronic effects of substituents influence cross-coupling reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : The chloro group activates the pyrimidine ring for Pd-mediated couplings (e.g., Suzuki-Miyaura) but deactivates furan oxygen. DFT calculations show a 0.3 eV reduction in LUMO energy at position 4 .
  • Methyl Group Impact : The 2-methyl group increases steric bulk, reducing coupling efficiency with aryl boronic acids by 15–20% compared to non-methyl analogs .

Q. How to resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Structural Dynamics : Molecular dynamics simulations (50 ns trajectories) reveal conformational flexibility in the furopyrimidine ring, affecting target binding .

Safety and Waste Management

Q. What protocols ensure safe handling and disposal of synthetic byproducts?

  • Methodological Answer :

  • Chlorinated Waste : Store in sealed containers labeled "halogenated organic waste" and treat via high-temperature incineration (>850°C) .
  • Catalyst Removal : Pass reaction mixtures through activated charcoal filters to adsorb residual Pd (removal efficiency: >95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.